molecular formula C7H12O2 B8454243 3,4-dimethylpent-2-enoic acid

3,4-dimethylpent-2-enoic acid

Cat. No.: B8454243
M. Wt: 128.17 g/mol
InChI Key: BLROLNSSBGCUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “3,4-dimethylpent-2-enoic acid” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylpent-2-enoic acid involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [other reagents] at [temperature and pressure conditions].

    Step 3: Final purification and isolation of the compound using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.

    Purification: Employing industrial-scale purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethylpent-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of [specific oxidized product].

    Reduction: Formation of [specific reduced product].

    Substitution: Formation of [specific substituted product].

Scientific Research Applications

3,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to target molecules: Such as enzymes or receptors, altering their activity.

    Modulating pathways: Influencing biochemical pathways and cellular processes.

    Inducing specific effects: Leading to desired outcomes such as inhibition of a particular enzyme or activation of a signaling pathway.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)

InChI Key

BLROLNSSBGCUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of aqueous potassium hydroxide solution (0.5 N, 92 mL) and ethyl 3,4-dimethyl-2-pentenoate (XI, 5.5 g) was stirred at 80° C. for 17 hours until the oily supernatent layer disappeared. The reaction mixture was cooled, acidified with aqueous sulfuric acid, (0.5 N, ca. 100 mL), and extracted with ether. The ethereal layer was washed with water, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to afford 3,4-dimethyl-2-pentenoic acid as a yellow liquid (X, 4.1 g, 91%).
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5.5 g
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